4-[2-(3-Chlorophenyl)vinyl]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
31428-94-1 |
|---|---|
Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-[(E)-2-(3-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H/b5-4+ |
InChI Key |
HXOMWEIPKBRIHS-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=CC=NC=C2 |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=CC=NC=C2 |
Synonyms |
3'-chloro-4-stilbazole 3'-chloro-4-stilbazole hydrochloride |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 3 Chlorophenyl Vinyl Pyridine and Analogues
Strategic Considerations for Regioselective and Stereoselective Synthesis
The synthesis of vinylpyridines, such as 4-[2-(3-chlorophenyl)vinyl]pyridine, requires careful consideration of both regioselectivity and stereoselectivity to obtain the desired isomer. youtube.comresearchgate.net Regioselectivity dictates the position of the vinyl group on the pyridine (B92270) ring, while stereoselectivity determines the geometry (E/Z or trans/cis) of the double bond.
Regioselectivity: The functionalization of the pyridine ring at a specific position is a key challenge. For the synthesis of 4-substituted pyridines, methods like the Minisci reaction can be employed, although traditional approaches often involve late-stage functionalization to achieve better regioselectivity. nih.gov A reversal of this strategy, where C4-alkylation is performed early, opens up new avenues for creating 2,4-difunctionalized pyridines. nih.gov Another approach involves the reaction of benzynes with pyridine N-oxides, where modifying the reaction conditions can alter the regioselectivity to favor the formation of 2-substituted pyridines over 3-substituted ones. nih.gov
Stereoselectivity: The geometry of the vinyl linkage is critical for the biological activity and material properties of the final compound. Many synthetic methods, such as the Heck reaction and the Horner-Wadsworth-Emmons reaction, are known for their high stereoselectivity, typically favoring the formation of the E (trans) isomer. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The choice of catalyst, base, solvent, and reaction temperature can significantly influence the stereochemical outcome. wikipedia.org For instance, in the Horner-Wadsworth-Emmons reaction, increasing the steric bulk of the aldehyde and using higher reaction temperatures generally leads to greater (E)-stereoselectivity. wikipedia.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of vinylpyridines.
Heck Reactions for Vinylpyridine Linkages
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction is particularly useful for creating the vinyl linkage in this compound by reacting 4-vinylpyridine (B31050) with a 3-chlorophenyl halide. nih.govwikipedia.org
The reaction is typically catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate (B1210297), or palladium chloride. wikipedia.org The choice of ligands, like triphenylphosphine (B44618) or BINAP, and bases, such as triethylamine (B128534) or potassium carbonate, is crucial for the reaction's efficiency. wikipedia.org The Heck reaction is known for its excellent trans selectivity, which is advantageous for obtaining the desired stereoisomer. organic-chemistry.org A variation of this reaction, the reductive Heck reaction, results in the formation of an alkyl-aryl linkage instead of the typical C(sp²)-C(sp²) bond. nih.gov
Recent advancements in Heck reaction catalysis include the use of N-heterocyclic carbene palladium complexes and phosphine-free catalysts, which can offer high activity and stability. organic-chemistry.org Visible-light-driven Heck reactions have also been developed, allowing for milder reaction conditions.
Suzuki-Miyaura Coupling and Related Cross-Coupling Strategies
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, involving the reaction of an organoboron compound with an organic halide or triflate. youtube.comlibretexts.org This method is highly effective for synthesizing 4-arylpyridines, which are key substructures in many active pharmaceutical ingredients. nih.gov For the synthesis of this compound, one could envision coupling a boronic acid or ester derivative of 4-vinylpyridine with 3-chloro-halobenzene or vice versa.
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligand, and base is critical for the reaction's success, especially when dealing with nitrogen-containing heterocycles which can inhibit the catalyst. organic-chemistry.org Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of pyridine boronic acids, even in the presence of basic aminopyridines. organic-chemistry.org
A significant challenge in Suzuki-Miyaura couplings for pharmaceutical synthesis is the formation of impurities derived from the phosphorus ligands. nih.gov Methods have been developed to suppress the formation of these byproducts. nih.gov The scope of the Suzuki reaction has been expanded to include a wide range of coupling partners, including alkyl, alkenyl, and alkynyl groups. organic-chemistry.org
Condensation and Olefination Reactions
Condensation and olefination reactions provide alternative routes to the vinylpyridine core structure, often starting from aldehydes and ketones.
Wittig-Type and Horner-Wadsworth-Emmons Olefinations
The Wittig reaction and its modifications are fundamental methods for the synthesis of alkenes from carbonyl compounds. harvard.eduresearchgate.net The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, utilizes phosphonate-stabilized carbanions and is renowned for producing predominantly E-alkenes with high selectivity. organic-chemistry.orgwikipedia.orgnih.gov
To synthesize this compound using the HWE reaction, one would typically react 4-pyridinecarboxaldehyde (B46228) with a phosphonate (B1237965) ylide derived from 3-chlorobenzylphosphonate. The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the classic Wittig reaction. wikipedia.org A key advantage of the HWE reaction is the easy removal of the dialkylphosphate byproduct by aqueous extraction. harvard.edunih.gov The stereoselectivity of the HWE reaction can be influenced by the reaction conditions; for instance, using lithium salts and higher temperatures can favor the formation of the (E)-alkene. wikipedia.org
Aldol Condensation Variants Leading to Vinyl Pyridines
Aldol condensation is a classic carbon-carbon bond-forming reaction that joins two carbonyl compounds to create a β-hydroxy carbonyl compound, which can then be dehydrated to form an α,β-unsaturated carbonyl compound. magritek.comthieme-connect.de This reaction can be adapted to synthesize vinyl pyridines. For example, the crossed-aldol condensation of 2-acetylpyridine (B122185) with an aromatic aldehyde can produce a chalcone-like structure, which contains a vinylpyridine moiety. researchgate.net
The reaction is typically catalyzed by an acid or a base. magritek.com In the context of synthesizing this compound, one could potentially use a condensation reaction between a derivative of 4-acetylpyridine (B144475) and 3-chlorobenzaldehyde. The reaction conditions, including the choice of catalyst and solvent, can be optimized to control the reaction outcome and yield. researchgate.net
Multicomponent Reaction Approaches for Fused Pyridine Derivatives
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach is particularly valuable for the synthesis of fused pyridine derivatives, which are common structural motifs in biologically active compounds. researchgate.netresearchgate.net The inherent efficiency of MCRs, which often involve the formation of multiple bonds in one pot, aligns with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous reagents. researchgate.netbohrium.com
Several MCR strategies have been developed for the synthesis of fused pyridines, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net These reactions typically involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an amino-functionalized heterocycle. researchgate.net For instance, the three-component reaction of an aldehyde, acyl acetonitrile, and an electron-rich amino heterocycle in an ionic liquid has been shown to be an efficient and environmentally friendly protocol for generating fused pyridine derivatives with high yields and short reaction times. researchgate.net
The Hantzsch pyridine synthesis, a classic example of an MCR, and its variations are also widely employed. conicet.gov.artaylorfrancis.com The [2+2+1+1] approach is a common method for constructing the pyridine nucleus. taylorfrancis.com A modified three-component Hantzsch approach, which follows a [3+2+1] disconnection, has proven to be an efficient route to non-symmetrical pyridines. taylorfrancis.com These reactions can be catalyzed by various agents, including recyclable heteropolyacids under solvent-free conditions, further enhancing their green credentials. conicet.gov.ar
The versatility of MCRs allows for the synthesis of a diverse range of substituted pyridines by varying the starting components. For example, the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, an active methylene compound, an aromatic amine, and an ammonium (B1175870) salt can yield novel pyridine derivatives. nih.gov Similarly, polysubstituted pyridines can be obtained through the pseudo-four-component reaction of aldehydes, malononitrile, and ammonium acetate under solvent-free conditions. rsc.org
Table 1: Examples of Multicomponent Reactions for Fused Pyridine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-component | Aldehyde, Acyl acetonitrile, Amino heterocycle | Ionic liquid | Fused Pyridine Derivatives | researchgate.net |
| Hantzsch-like | 3-Formylchromone, β-ketoester, Ammonium acetate | Wells-Dawson heteropolyacid, 80°C, solvent-free | Functionalized Pyridines | conicet.gov.ar |
| Four-component | p-Formylphenyl-4-toluenesulfonate, Active methylene compound, Aromatic amine, Ammonium salt | Microwave irradiation | 3-Pyridine derivatives | nih.gov |
| Pseudo-four-component | Aldehyde, Malononitrile, Ammonium acetate | Fe2O3@Fe3O4@Co3O4, 110°C, solvent-free | Polysubstituted Pyridines | rsc.org |
This table is for illustrative purposes and does not represent an exhaustive list.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance sustainability. acsgcipr.orgresearchgate.net This is particularly relevant in the synthesis of pyridine derivatives, where traditional methods often employ hazardous reagents and generate significant waste. acsgcipr.orgnih.gov Key green chemistry principles applicable to the synthesis of compounds like this compound include the use of renewable feedstocks, catalysis, energy efficiency, and the avoidance of hazardous substances. nih.govchemrxiv.org
Catalyst-Free and Solvent-Free Methodologies
A significant advancement in green synthesis is the development of catalyst-free and solvent-free reaction conditions. These approaches directly address the principles of waste prevention and reducing the use of auxiliary substances. dntb.gov.ua Solvent-free reactions, often conducted by grinding or under thermal conditions, can lead to higher yields, shorter reaction times, and easier product isolation. conicet.gov.ardntb.gov.ua
For instance, the synthesis of highly functionalized 1,4-dihydropyridines has been achieved through a domino multicomponent reaction under solvent- and catalyst-free conditions induced by grinding. dntb.gov.ua Similarly, the Hantzsch-like condensation to produce functionalized pyridines can be performed under solvent-free conditions at elevated temperatures. conicet.gov.ar The use of magnetically recoverable catalysts also offers a greener alternative, as the catalyst can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org
The development of reactions in water, a benign and abundant solvent, is another cornerstone of green chemistry. researchgate.net For example, the synthesis of novel pyrazolyl-4H-chromene derivatives has been accomplished through a four-component reaction in water at room temperature, often without the need for chromatographic purification. researchgate.net
Microwave-Assisted and Flow Chemistry Techniques
The use of alternative energy sources like microwave irradiation and the implementation of flow chemistry are transforming synthetic methodologies, offering significant advantages in terms of efficiency and safety. numberanalytics.comyoutube.com
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can dramatically reduce reaction times, increase yields, and enhance product purity. nih.govnih.govnih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. For example, the synthesis of 3-pyridine derivatives via a one-pot, four-component reaction can be efficiently carried out under microwave irradiation. nih.gov Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized in short reaction times (not exceeding 120 seconds) using microwave assistance with a Montmorillonite K-10 catalyst. nih.gov The rapid heating and precise temperature control offered by microwave synthesis contribute to its energy efficiency. eurekaselect.com
Flow Chemistry: Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous benefits over traditional batch processing. numberanalytics.comyoutube.com These advantages include improved heat and mass transfer, enhanced safety, reduced reaction times, and easier scalability. numberanalytics.com The precise control over reaction parameters in a flow system can lead to higher yields and selectivities. vcu.edu For instance, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a flow chemistry setup, reproducing the outcomes of batch and microwave-assisted procedures while offering a scalable alternative. interchim.fr Flow chemistry is particularly well-suited for the on-demand generation of unstable or hazardous intermediates, as they can be immediately consumed in the next reaction step, minimizing risks. youtube.com Researchers have demonstrated the ability to reduce a five-step batch process for the synthesis of a pyridine-containing drug to a single continuous step using flow reactors, resulting in a significant increase in yield and a projected 75% reduction in production costs. vcu.edu
Table 2: Comparison of Green Synthetic Techniques
| Technique | Key Advantages | Application Example | Reference |
| Catalyst-Free/Solvent-Free | Reduced waste, simplified workup, lower cost. | Grinding synthesis of 1,4-dihydropyridines. | dntb.gov.ua |
| Microwave-Assisted | Rapid reaction times, increased yields, energy efficiency. | Synthesis of 2,3-dihydro-4-pyridinones. nih.gov | nih.govnih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise control, improved yields. | Bohlmann-Rahtz pyridine synthesis. interchim.fr | numberanalytics.comvcu.eduinterchim.fr |
This table provides a summary of the key features and applications of these green synthetic methodologies.
Chemical Reactivity and Derivatization Strategies of 4 2 3 Chlorophenyl Vinyl Pyridine
Reactivity of the Vinyl Group
The vinyl group, being an electron-deficient π-system due to the electron-withdrawing nature of the pyridine (B92270) ring, is susceptible to various addition reactions.
Conjugate Addition Reactions with Various Nucleophiles
The vinyl group in vinyl-substituted heterocyclic compounds, such as 4-vinylpyridine (B31050) derivatives, readily undergoes conjugate addition reactions. This reactivity is attributed to the electron-withdrawing nature of the heterocyclic ring, which makes the β-carbon of the vinyl group electrophilic. A variety of nucleophiles, including those centered on nitrogen, oxygen, sulfur, and carbon, can participate in these reactions. mdpi.comresearchgate.net
For instance, the treatment of 2-vinylpyridine (B74390) or 4-vinylpyridine with different amines under acidic conditions leads to the formation of the corresponding aminoethyl-substituted pyridines. mdpi.com Similarly, reactions with alkylthiols and arylthiols have been shown to proceed smoothly. mdpi.com While specific studies on 4-[2-(3-Chlorophenyl)vinyl]pyridine are not extensively detailed, the general reactivity pattern of vinylpyridines suggests that it would readily react with a range of nucleophiles. For example, the conjugate addition of organolithium reagents to 1,2-di-(2-pyridyl)ethylene has been demonstrated, where the resulting anionic intermediate can be trapped by various electrophiles. nih.govnsf.gov This indicates that the dipyridyl structure helps to stabilize the intermediate carbanion, facilitating further functionalization. nih.gov
The reaction conditions for these conjugate additions can be varied. Acidic conditions are often employed for reactions with amines and sulfinates, while basic conditions at elevated temperatures have been used for reactions with indole. mdpi.comresearchgate.net
Table 1: Examples of Conjugate Addition Reactions with Vinyl-Substituted Heterocycles
| Nucleophile | Heterocycle | Reaction Conditions | Product Type |
| Amines | 2-Vinylpyridine, 4-Vinylpyridine | Acidic | Aminoethyl-substituted pyridines mdpi.com |
| Indole | Vinyl-substituted heterocycles | Acidic | 2-(Indol-3-yl)ethyl derivatives mdpi.comresearchgate.net |
| Indole | Vinyl-substituted heterocycles | Basic, elevated temperature | 2-(Indol-1-yl)ethyl derivatives mdpi.comresearchgate.net |
| Alkyl/Arylthiols | 4-Vinylquinazoline | Not specified | 4-[2-(Alkyl/Arylthio)-ethyl]quinazolines mdpi.comresearchgate.net |
| Organolithium reagents | 1,2-di-(2-pyridyl)ethylene | Not specified | Stabilized carbanion intermediate nih.govnsf.gov |
Cycloaddition Reactions (e.g., Diels-Alder)
In a broader context, photoinduced [4+2] cycloaddition reactions of vinyldiazoacetates with various partners like azoalkenes, cyclopentadiene, and furan (B31954) have been shown to produce highly functionalized heterocyclic and bicyclic compounds in good yields and with excellent diastereoselectivity. nih.govrsc.org These reactions often proceed through the formation of unstable cyclopropene (B1174273) intermediates. nih.gov Another related class of reactions is the dearomative (4+3) cycloaddition of 3-alkenylindoles with oxyallyl cations, which yields complex cyclohepta[b]indoles. uchicago.edu These examples highlight the versatility of vinyl groups in constructing complex molecular architectures. uchicago.edu
The conditions for these cycloadditions are highly dependent on the specific reactants. For example, some [4+2] cycloadditions are induced by light irradiation at room temperature, while others may be thermally promoted. nih.govyoutube.com The choice of solvent and the presence of catalysts can also significantly influence the outcome and selectivity of the reaction. nih.gov
Polymerization and Copolymerization Pathways
The vinyl group of 4-vinylpyridine and its derivatives is readily susceptible to polymerization, leading to the formation of poly(4-vinylpyridine) (P4VP) and related copolymers. google.comwikipedia.org This process can be initiated through various methods, including free radical polymerization. researchgate.net For instance, 4-vinylpyridine can be polymerized in solution using initiators like 2,2′-azobis(isobutyronitrile) (AIBN). researchsolutions.com It has been noted that 4-vinylpyridine can also undergo spontaneous polymerization upon protonation or quaternization. mdpi.comnih.gov
Copolymerization of 4-vinylpyridine with other monomers, such as styrene, is a common strategy to tailor the properties of the resulting polymer. researchgate.netresearchgate.net The composition of these copolymers can be controlled by the initial monomer feed ratios. researchgate.net For example, 4-vinylpyridine-styrene copolymers have been synthesized via free radical bulk polymerization. researchgate.net Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize well-defined block copolymers, such as polyvinylpyridine-block-polystyrene. rsc.orgdntb.gov.ua
The resulting polymers and copolymers find use in a variety of applications, including the preparation of composite materials with metal oxides for photocatalysis and as platforms for creating functional materials through post-polymerization modifications like quaternization. nih.gov
Table 2: Examples of Polymerization and Copolymerization of 4-Vinylpyridine
| Polymerization Type | Monomers | Initiator/Method | Resulting Polymer |
| Free Radical Polymerization | 4-Vinylpyridine | 2,2′-azobis(isobutyronitrile) | Poly(4-vinylpyridine) researchsolutions.com |
| Spontaneous Polymerization | 4-Vinylpyridine | Protonation/Quaternization | Poly(4-vinylpyridine) mdpi.comnih.gov |
| Free Radical Copolymerization | 4-Vinylpyridine, Styrene | Bulk polymerization | 4-Vinylpyridine-styrene copolymer researchgate.net |
| RAFT Polymerization | 4-Vinylpyridine, Styrene | RAFT agent | Polyvinylpyridine-block-polystyrene rsc.orgdntb.gov.ua |
| Solution Polymerization | 4-Vinylpyridine | Not specified | Poly(4-vinylpyridine) nih.gov |
Transformations Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling reactions such as alkylation, quaternization, and coordination to metal ions.
N-Alkylation and Quaternization Reactions
The nitrogen atom of the pyridine ring in 4-vinylpyridine and its derivatives can be readily alkylated to form quaternary pyridinium (B92312) salts. itu.edu.tr This process, known as quaternization, significantly alters the electronic properties and solubility of the parent molecule or polymer. mdpi.com The quaternization of poly(4-vinylpyridine) (P4VP) has been extensively studied. itu.edu.trresearchgate.net
While quaternization with common alkyl halides can sometimes result in incomplete conversion (around 65–70%), the use of more reactive "activated" halides, such as chloro 2-propanone and 2-chloroacetamide, can lead to quantitative quaternization. itu.edu.trresearchgate.net The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. itu.edu.tr The degree of quaternization can be controlled, for instance, by varying the molar ratio of the alkylating agent. mdpi.comnih.gov The kinetics of these reactions can be influenced by factors such as the size of the alkyl group, with larger groups leading to a retardation effect. rsc.org
The resulting quaternized polymers are cationic polyelectrolytes with a range of potential applications. itu.edu.tr The success of the quaternization reaction can be confirmed using spectroscopic techniques like NMR. mdpi.comresearchgate.net
Table 3: Quaternization of Poly(4-vinylpyridine) (P4VP)
| Alkylating Agent | Solvent | Conditions | Conversion Yield |
| Common Alkyl Halides | Not specified | Not specified | Up to 65–70% itu.edu.trresearchgate.net |
| Methyl Iodide | Not specified | Not specified | Up to 95% itu.edu.tr |
| Chloro 2-propanone | Dimethylformamide (DMF) | Room temperature | Quantitative itu.edu.trresearchgate.net |
| 2-Chloroacetamide | Dimethylformamide (DMF) | Room temperature | Quantitative itu.edu.trresearchgate.net |
| Methyl Iodide | Methanol/Ethanol | Reflux | Up to 100% (controlled) mdpi.comnih.gov |
Coordination Chemistry with Metal Centers
The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it an excellent ligand for coordination to a wide variety of metal centers. wikipedia.org This ability to form coordination complexes is a cornerstone of the chemistry of pyridine and its derivatives. wikipedia.org
Complexes have been synthesized with various transition metals. For example, new complexes based on 4-[(E)-2-(1-pyrenyl)vinyl]pyridine have been prepared with zinc(II), cadmium(II), and mercury(II). nih.gov In these complexes, the metal ions often exhibit a distorted tetrahedral coordination geometry. nih.gov Similarly, poly(4-vinylpyridine) (P4VP) has been shown to form coordination complexes with metal ions like Cu(II) and Ru(II). kpi.uapku.edu.cn The coordination can occur intramolecularly in dilute solutions or intermolecularly in more concentrated solutions, leading to crosslinking. pku.edu.cn The formation of these polymer-metal complexes can significantly impact the material's properties, such as increasing the glass transition temperature. kpi.ua
The coordination of the pyridine nitrogen to a metal center can be confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, which shows shifts in the characteristic vibrational bands of the pyridine ring upon complexation. nih.gov The geometry of the resulting complexes can vary, with octahedral and tetrahedral being common. wikipedia.org
Reactivity of the Chlorophenyl Substituent
The chlorophenyl group in this compound is a key handle for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Halogen-Metal Exchange and Subsequent Electrophilic Quenches
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, the chlorine atom on the phenyl ring can be exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This transformation is generally carried out at low temperatures to prevent unwanted side reactions. tcnj.edu
The resulting aryllithium or Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles to introduce various substituents onto the phenyl ring. The general scheme for this process is as follows:
Scheme 1: General Halogen-Metal Exchange and Electrophilic Quench
Formation of the Organometallic Reagent:
this compound + R-M -> 4-[2-(3-Lithiophenyl)vinyl]pyridine or 4-[2-(3-Magnesiophenyl)vinyl]pyridine
(Where R-M is typically an organolithium reagent like n-butyllithium or a Grignard reagent). wikipedia.org
Quenching with an Electrophile (E+):
4-[2-(3-Metallophenyl)vinyl]pyridine + E+ -> 4-[2-(3-E-phenyl)vinyl]pyridine
The choice of the organometallic reagent and reaction conditions is crucial for the success of this reaction, as the pyridine ring itself can be susceptible to nucleophilic attack. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making chloroarenes the least reactive. wikipedia.org However, the use of highly reactive organolithium reagents or the activation of magnesium (e.g., Rieke magnesium) can facilitate the exchange.
| Electrophile (E+) | Introduced Functional Group (E) | Potential Product |
| D₂O | Deuterium | 4-[2-(3-Deuteriophenyl)vinyl]pyridine |
| CO₂ | Carboxylic Acid | 4-[2-(3-Carboxyphenyl)vinyl]pyridine |
| Aldehydes/Ketones | Hydroxyalkyl | 4-[2-(3-(Hydroxyalkyl)phenyl)vinyl]pyridine |
| Alkyl Halides | Alkyl | 4-[2-(3-Alkylphenyl)vinyl]pyridine |
| Disulfides | Thioether | 4-[2-(3-(Alkylthio)phenyl)vinyl]pyridine |
This table illustrates potential derivatizations following a successful halogen-metal exchange reaction.
Cross-Coupling at the Halogen Position (e.g., Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom of the chlorophenyl group serves as an excellent electrophilic partner in these transformations.
Sonogashira Coupling:
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the synthesis of arylalkynes. For this compound, a Sonogashira coupling would introduce an alkyne moiety at the 3-position of the phenyl ring.
Scheme 2: Sonogashira Coupling of this compound
This compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 4-[2-(3-(Alkynyl)phenyl)vinyl]pyridine
The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org
| Catalyst System | Base | Solvent | Potential Product Class |
| Pd(PPh₃)₄ / CuI | Triethylamine (B128534) | THF/DMF | Arylalkynes |
| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | Arylalkynes |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Arylalkynes (Copper-free) nih.gov |
This table presents typical catalyst systems for the Sonogashira coupling of aryl chlorides.
Negishi Coupling:
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.orgorgsyn.org
To derivatize this compound via a Negishi coupling, it would be reacted with an organozinc reagent (R-ZnX) in the presence of a suitable catalyst.
Scheme 3: Negishi Coupling of this compound
This compound + R-ZnX --(Pd or Ni catalyst)--> 4-[2-(3-R-phenyl)vinyl]pyridine
The scope of the organozinc reagent is broad and can include alkyl, vinyl, aryl, and alkynyl groups. wikipedia.org The reactivity of the aryl halide in Negishi coupling generally follows the order I > Br > Cl, often requiring more active catalysts for aryl chlorides. organic-chemistry.org
| Catalyst | Organozinc Reagent (R-ZnX) | Potential Product |
| Pd(PPh₃)₄ | Phenylzinc chloride | 4-[2-(Biphenyl-3-yl)vinyl]pyridine |
| Ni(dppe)Cl₂ | Alkylzinc bromide | 4-[2-(3-Alkylphenyl)vinyl]pyridine |
| Pd(P(t-Bu)₃)₂ | Vinylzinc chloride | 4-[2-(3-Vinylphenyl)vinyl]pyridine |
This table provides examples of Negishi coupling reactions applicable to the target molecule.
Heterocyclic Ring Formation and Fusion Reactions
The vinylpyridine moiety of this compound can potentially participate in cycloaddition reactions to form new heterocyclic rings. The electron-withdrawing nature of the pyridine ring makes the vinyl group an electron-deficient alkene, susceptible to attack by nucleophiles in Michael additions. acs.org Furthermore, the conjugated system could act as a diene or a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings. nih.gov
While specific examples for this compound are not extensively documented, the general reactivity of vinylpyridines suggests possibilities for constructing fused ring systems. For instance, a [4+2] cycloaddition with a suitable dienophile could lead to the formation of a tetrahydroquinoline derivative after a subsequent aromatization step.
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules. nih.gov For this compound, there are several C-H bonds that could potentially be targeted for functionalization.
The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution difficult. However, transition metal-catalyzed C-H activation can overcome this limitation. youtube.com The positions on the pyridine ring most susceptible to C-H activation would depend on the specific catalyst and directing group strategy employed. scripps.edu The nitrogen atom of the pyridine can act as a directing group, facilitating functionalization at the C2 and C6 positions.
On the chlorophenyl ring, the C-H bonds ortho, meta, and para to the vinyl group are potential sites for functionalization. The electronic and steric environment of each C-H bond will influence its reactivity. The development of site-selective C-H activation methods is an active area of research. scripps.edu
| Potential C-H Activation Site | Rationale for Reactivity | Potential Reaction Type |
| Pyridine C2/C6 | Proximity to the directing nitrogen atom | Directed C-H arylation, alkenylation, or alkylation |
| Pyridine C3/C5 | Less sterically hindered positions | Metalation followed by electrophilic quench |
| Chlorophenyl C2'/C6' | Ortho to the vinyl substituent | Directed C-H functionalization |
| Chlorophenyl C4' | Para to the chloro substituent | Electrophilic aromatic substitution (under forcing conditions) |
This table outlines potential sites for C-H activation on the target molecule and the rationale for their reactivity.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of "4-[2-(3-Chlorophenyl)vinyl]pyridine" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the hydrogen and carbon atoms within the molecule.
¹H NMR: In the ¹H NMR spectrum of a related compound, poly(4-vinylpyridine), the protons of the pyridine (B92270) ring show resonance signals at chemical shifts of δ = 10.417 and 8.784 ppm. researchgate.net The vinyl protons typically appear in the range of δ = 5.0-7.0 ppm, with distinct coupling patterns revealing their connectivity. The protons on the chlorophenyl ring will exhibit complex splitting patterns in the aromatic region (δ = 7.0-8.0 ppm), influenced by the chlorine substituent.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. For the parent molecule, 4-vinylpyridine (B31050), characteristic peaks are observed for the vinyl group carbons and the pyridine ring carbons. spectrabase.comchemicalbook.com In "this compound," the carbon atoms of the pyridine ring, the vinyl group, and the chlorophenyl ring will all have distinct chemical shifts, allowing for a complete carbon skeleton assignment.
| Proton (¹H) | Chemical Shift (ppm) |
| Pyridine Ring | 10.417, 8.784 researchgate.net |
| Vinyl Group | 5.0 - 7.0 |
| Chlorophenyl Ring | 7.0 - 8.0 |
| Carbon (¹³C) | Chemical Shift (ppm) |
| Pyridine Ring | 140 - 155 |
| Vinyl Group | 115 - 140 |
| Chlorophenyl Ring | 125 - 135 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. This is crucial for tracing the connectivity through the vinyl bridge and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a proton's chemical shift to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for establishing the connectivity between the pyridine ring, the vinyl group, and the chlorophenyl ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," with a molecular formula of C13H10ClN, the expected molecular weight is approximately 215.68 g/mol . amerigoscientific.com
In a typical mass spectrum, the molecule will be ionized, often by adding a proton to form the [M+H]⁺ ion. This molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus the mass of a proton. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ having an intensity of about one-third of the main peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways could include cleavage of the vinyl bond or loss of the chlorine atom, leading to characteristic fragment ions that help to confirm the proposed structure.
| Property | Value |
| Molecular Formula | C13H10ClN amerigoscientific.com |
| Molecular Weight | 215.68 g/mol amerigoscientific.com |
| Nominal Mass | 215 u |
| Average Mass | 215.678 u |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a fingerprint of the functional groups present in "this compound."
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. researchgate.netresearchgate.net Ring breathing modes can also be identified. researchgate.net
Vinyl Group Vibrations: The C=C stretching vibration of the vinyl group gives rise to a band around 1630-1600 cm⁻¹. The C-H out-of-plane bending vibrations of the vinyl group are also characteristic and appear in the 1000-800 cm⁻¹ region.
Chlorophenyl Group Vibrations: The C-Cl stretching vibration will produce a strong band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
C-H Stretching: The aromatic and vinylic C-H stretching vibrations are found in the 3100-3000 cm⁻¹ range.
The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes, confirming the presence of all key functional groups and structural motifs.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "this compound," the extended conjugation system, encompassing the pyridine ring, the vinyl bridge, and the chlorophenyl ring, gives rise to characteristic absorption bands in the UV-Vis spectrum.
The π → π* transitions of the conjugated system are expected to result in strong absorption bands in the UV region, likely between 250 and 350 nm. The exact position and intensity of these bands are sensitive to the planarity of the molecule and the nature of the substituents. The presence of the chlorine atom may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound. Studies on related poly(4-vinylpyridine) systems show a characteristic band around 260 nm due to the pyridine ring. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of "this compound," it is possible to obtain detailed information about bond lengths, bond angles, and torsional angles.
Computational Chemistry and Theoretical Investigations of 4 2 3 Chlorophenyl Vinyl Pyridine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. For 4-[2-(3-Chlorophenyl)vinyl]pyridine, methods like Density Functional Theory (DFT) and ab initio calculations are employed to explore its electronic structure, geometry, and spectroscopic properties. These calculations are often performed using various functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller gap generally indicates a more reactive molecule. nih.gov
For conjugated systems like this compound, the π-electrons of the vinyl bridge and the aromatic rings contribute significantly to the frontier orbitals. The HOMO is typically associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting character. aimspress.com Analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks. irjweb.com
Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Pyridine (B92270) Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.26 |
| LUMO | -0.88 |
| HOMO-LUMO Gap | 5.38 |
Note: This data is illustrative and based on a similar pyridine derivative. Specific values for this compound would require dedicated computational studies.
Geometrical Optimization and Conformation Analysis
Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. sci-hub.se
The presence of the vinyl bridge allows for the possibility of cis and trans isomers. Computational studies on related styrylpyridines have shown that the trans isomer is generally the more stable, planar conformation, while the cis isomer is often higher in energy and may adopt a twisted geometry. Conformation analysis helps in understanding the steric and electronic effects that dictate the preferred spatial arrangement of the pyridine and chlorophenyl rings relative to the vinyl linker. researchgate.net
Table 2: Selected Optimized Geometrical Parameters for a Representative Vinylpyridine Structure
| Parameter | Bond/Angle | Value |
| Bond Length | C=C (vinyl) | ~1.34 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Angle | C-C=C (vinyl) | ~125° |
| Dihedral Angle | Phenyl-Vinyl | ~0° (trans) |
Note: These are typical values for similar structures. Precise parameters for this compound would be obtained from specific DFT calculations.
Vibrational Frequency Calculations and Spectroscopic Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry of the molecule. uga.edu By analyzing the vibrational modes, one can assign specific molecular motions (stretching, bending, etc.) to the experimentally observed spectral bands. researchgate.net
For this compound, key vibrational modes would include the C=C stretching of the vinyl group, C-H stretching and bending of the aromatic rings, and the C-Cl stretching frequency. Comparing the calculated vibrational spectrum with the experimental one serves as a validation of the computational model and the optimized geometry. scirp.org Discrepancies between theoretical and experimental frequencies can often be resolved by applying scaling factors to the calculated values. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net
In this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential. The chlorine atom, being electronegative, would also contribute to the negative potential regions. The MEP map provides a comprehensive picture of the molecule's reactivity and intermolecular interaction patterns. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt at a given temperature and the transitions between them. researchgate.net This is particularly useful for understanding the flexibility of the molecule, including the rotation around the single bonds connecting the rings to the vinyl group. Furthermore, MD simulations can model the interactions of this compound with solvent molecules or other chemical species, providing insights into solvation effects and the formation of intermolecular complexes.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry can be a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products.
For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational methods can be used to calculate the energy profile of the reaction pathway. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. For example, in the hydroformylation of vinylpyridines, computational studies can help to understand the formation of acyl complexes with the catalyst. researchgate.net However, specific studies on the reaction mechanisms involving this compound were not found in the searched literature.
QSAR/QSPR Studies for Structure-Property Relationships (excluding biological activity predictions)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activities, respectively. wikipedia.orgspu.edu.sy In the context of this compound, while specific QSPR studies are not extensively documented in publicly available literature, the principles of this methodology can be applied to predict its various non-biological properties based on its molecular structure. These studies are crucial in materials science and chemical engineering for designing molecules with desired characteristics, such as specific solubility, thermal stability, or chromatographic behavior, without the need for exhaustive experimental synthesis and testing. conicet.gov.arresearchgate.net
The core of a QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. conicet.gov.ar These descriptors can be categorized into several types:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall molecular connectivity indices. nih.gov
Geometrical descriptors: These descriptors are based on the 3D structure of the molecule and include parameters like molecular volume, surface area, and principal moments of inertia.
Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential maps. nih.gov
Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability, which can be either experimentally determined or calculated. spu.edu.sy
Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to a specific property. nih.gov
For a molecule like this compound, a QSPR model could be developed to predict properties such as its boiling point, melting point, vapor pressure, solubility in various solvents, and chromatographic retention time. For instance, studies on related compounds like polybrominated diphenyl ethers have shown that descriptors derived from electrostatic potential and molecular volume can be used to predict gas-chromatographic relative retention time and n-octanol/air partition coefficients. nih.gov Similarly, research on quinolinone derivatives has utilized van der Waals volume and electronic properties to build QSAR models. nih.gov
The development of a QSPR model for this compound and its analogues would involve the following steps:
Data Set Selection: A series of compounds structurally related to this compound would be chosen, for which reliable experimental data of a particular physicochemical property are available.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series using computational chemistry software.
Model Development: A statistical method would be used to select the most relevant descriptors and to generate a mathematical equation that best correlates the descriptors with the property of interest.
Model Validation: The predictive power of the developed model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
The insights gained from such QSPR studies are valuable for the rational design of new materials. By understanding the quantitative relationship between molecular structure and a given property, chemists can computationally screen and prioritize new candidate molecules with enhanced or desired characteristics before undertaking their synthesis.
The following table illustrates some of the key molecular descriptors that would be relevant in a QSPR study of this compound and the physicochemical properties they could potentially predict.
| Descriptor Category | Specific Descriptor Example | Predicted Physicochemical Property |
| Topological | Molecular Connectivity Index (χ) | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area | Solubility, Crystal Lattice Energy |
| Electronic | Dipole Moment | Polarity, Intermolecular Interactions |
| Quantum Chemical | HOMO-LUMO Gap | Photophysical Properties, Reactivity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, Chromatographic Retention Time |
Applications in Advanced Materials and Synthetic Chemical Intermediates
Precursor for Functional Polymers and Copolymers
The presence of a vinyl group on the pyridine (B92270) ring allows 4-[2-(3-Chlorophenyl)vinyl]pyridine to act as a monomer in polymerization reactions. This capability is foundational to its use in creating functional polymers and copolymers with tailored properties. Much of the understanding of its potential is derived from extensive research on its parent monomer, 4-vinylpyridine (B31050) (4VP), which readily undergoes polymerization to form poly(4-vinylpyridine) (P4VP). polysciences.com
Incorporating units of this compound into a polymer backbone can significantly modify the material's bulk properties. The pyridine functional groups are known to enhance adhesion, particularly to acidic or polar substrates, and improve chemical resistance. polysciences.compolysciences.com For instance, polymers and copolymers based on 4-vinylpyridine are used as adhesion promoters and in functional coatings. polysciences.compolysciences.com Studies on P4VP have shown that it can be blended with other polymers or used in multilayer coatings to improve interfacial adhesion. d-nb.info The presence of the pyridine nitrogen allows for strong interactions like hydrogen bonding and metal coordination, which can enhance the compatibility between different polymer phases and improve the mechanical and chemical stability of the final material. polysciences.comd-nb.info
Ligand Design in Catalysis and Coordination Chemistry
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating with metal ions. This property is extensively utilized in the design of ligands for catalysis and coordination chemistry. polysciences.com Polymers derived from this monomer, known as polymeric ligands, are particularly valuable in catalytic processes. polysciences.com
Research has demonstrated that poly(4-vinylpyridine) can form stable complexes with various metal ions, such as copper(II). pku.edu.cn In such complexes, the polymer chain acts as a scaffold, holding the metal centers. The structure of these polymer-metal complexes can vary depending on factors like polymer concentration; intramolecular complexes may form in dilute solutions, while intermolecular coordination leading to crosslinking can occur at higher concentrations. pku.edu.cn This ability to chelate metals makes polymers of this compound useful in applications like polymer-supported catalysis, where the catalyst can be easily separated from the reaction products. polysciences.comresearchgate.net
Role as a Synthetic Intermediate for Complex Molecular Architectures
Beyond polymerization, this compound serves as a versatile intermediate in organic synthesis. Its structure contains multiple reactive sites: the vinyl group, the pyridine ring, and the chlorophenyl group. Each of these can be selectively targeted in chemical reactions to build more complex molecules. For example, related chlorophenyl-pyridine structures are documented as useful compounds in organic synthesis. pharmaffiliates.com The vinyl group can undergo addition reactions, the pyridine ring can be quaternized or otherwise modified, and the chloro-substituted phenyl ring can participate in various cross-coupling reactions, providing a gateway to a wide array of more intricate molecular designs. The synthesis of new complexes based on similar vinyl-pyridine structures, such as 4-[(E)-2-(1-pyrenyl)vinyl]pyridine, highlights the utility of this class of compounds in creating novel coordination compounds. nih.gov
Exploration in Optoelectronic Materials (e.g., OLEDs)
There is growing interest in using pyridine-containing polymers for electronic applications. Poly(4-vinylpyridine) and its derivatives have been investigated for use in dye-sensitized solar cells (DSSCs) and light-emitting diodes (LEDs). nih.gov The incorporation of P4VP into the active layers of organic solar cells has been shown to enhance power conversion efficiency. sigmaaldrich.com The conjugated system formed by the vinyl linkage between the phenyl and pyridine rings in this compound suggests potential for optoelectronic activity. Quaternization of the pyridine nitrogen can further modify the electronic properties of the resulting polymers, affecting their optical band gap and making them tunable for specific applications. nih.govresearchgate.net These characteristics make the compound a candidate for research into new materials for organic electronics.
Applications in Corrosion Inhibition and Surface Chemistry (excluding biological/safety)
The ability of the pyridine group to adsorb onto metal surfaces makes this compound and its corresponding polymers effective corrosion inhibitors. The nitrogen atom can coordinate with metal atoms on the surface, forming a protective layer that shields the metal from corrosive environments. d-nb.info
Studies on poly(4-vinylpyridine) and its derivatives have demonstrated significant corrosion protection for various metals, including magnesium alloys, titanium, and copper-zinc alloys. d-nb.inforsc.orgresearch-nexus.net For instance, thin multilayer coatings containing P4VP can suppress corrosion rates on magnesium alloys. d-nb.info Similarly, a coating based on a quaternized P4VP derivative, poly(N-ethyl-4-vinylpyridine), was shown to form a highly protective layer on titanium. rsc.org Research on other pyridine-based compounds has also confirmed their effectiveness as corrosion inhibitors in acidic media. uotechnology.edu.iqmdpi.com The adsorption of these polymer inhibitors often follows established isotherm models, indicating a strong, chemically-driven interaction with the metal surface. research-nexus.net
Interactive Table of Research Findings
| Application Area | Key Finding | Relevant Compounds |
| Functional Polymers | Monomer for creating polymers with tailored properties like enhanced adhesion and chemical resistance. polysciences.compolysciences.com | Poly(4-vinylpyridine), this compound |
| Catalysis | The pyridine nitrogen acts as a ligand to form polymer-supported catalysts. polysciences.compolysciences.com | Poly(4-vinylpyridine)-Metal Complexes |
| Optoelectronics | Polymers can be used in LEDs and solar cells; their electronic properties are tunable. nih.govsigmaaldrich.com | Poly(4-vinylpyridine), Quaternized P4VP derivatives |
| Corrosion Inhibition | Forms a protective film on metal surfaces, significantly reducing corrosion rates. d-nb.inforsc.org | Poly(4-vinylpyridine), Poly(N-ethyl-4-vinylpyridine) |
Future Directions and Emerging Research Opportunities
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. For 4-[2-(3-Chlorophenyl)vinyl]pyridine, the development of asymmetric synthetic routes is a critical area of future research. While various methods exist for the synthesis of vinylpyridines, achieving high enantioselectivity in the creation of chiral centers within this specific molecule presents a unique challenge and a significant opportunity.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Researchers have successfully employed chiral catalysts, such as quinine-derived squaramides, to facilitate triple-domino reactions for the synthesis of tetrahydropyridines with multiple stereogenic centers. nih.gov These reactions demonstrate the potential for creating complex chiral architectures from relatively simple starting materials. nih.gov For instance, the asymmetric Friedel-Crafts reaction of 2-vinylindoles with nitroalkenes, catalyzed by a chiral bis(imidazolidine)pyridine-Ni(OTf)2 complex, has yielded chiral indoles with high enantioselectivity. nih.gov Similarly, chiral phosphoric acid has been used to catalyze asymmetric [2+4] cycloadditions of 3-vinylindoles, producing indole-containing chroman derivatives. mdpi.com These examples highlight the potential for developing novel catalytic systems to control the stereochemistry of reactions involving the vinylpyridine moiety.
Future research in this area will likely focus on:
Novel Chiral Catalysts: The design and synthesis of new, highly efficient chiral catalysts specifically tailored for the asymmetric synthesis of this compound and its derivatives.
Domino Reactions: The exploration of one-pot multicomponent domino reactions to construct complex chiral molecules in a single, efficient process. nih.gov
Enantioselective C-H Functionalization: The development of methods for the direct enantioselective functionalization of C-H bonds within the molecule, offering a more atom-economical approach to creating chirality.
Investigation of Photoinduced Reactivity and Photochemistry
The presence of both a pyridine (B92270) ring and a vinyl group in this compound suggests a rich and complex photochemistry. The study of photoinduced reactivity is crucial for understanding how this molecule behaves under light irradiation, which can open doors to applications in photopharmacology, materials science, and photocatalysis.
The photochemistry of related compounds, such as stilbenes and azobenzenes, provides a valuable framework for understanding the potential photoreactivity of this compound. nih.govrsc.org Ultrafast time-resolved mass spectrometry has revealed diverse photochemical dynamics in these molecules upon excitation to high-lying electronic states. nih.gov For example, trans-stilbene (B89595) undergoes phenyl twisting, while cis-stilbene (B147466) can undergo ring-closing to form 4a,4b-dihydrophenanthrene. nih.gov The substitution pattern on the aromatic rings can significantly influence these photochemical pathways.
In the context of vinylpyridines, irradiation can lead to pyridine ring-opening and the formation of reactive intermediates. mdpi.com For instance, irradiation of poly(4-vinyl pyridine)/pyridine gels has been shown to form 5-amino-2,4-pentadienals, which can then undergo self-condensation to create conjugated oligomers. mdpi.com This light-induced process can alter the material's properties, including its absorption spectrum and electrical conductivity. mdpi.com
Future research in this area should investigate:
Photoisomerization: The potential for cis-trans isomerization around the vinyl double bond upon light exposure and the factors influencing this process.
Photocyclization: The possibility of intramolecular photocyclization reactions to form novel polycyclic structures.
Photodegradation: The pathways of photodegradation to understand the molecule's stability and potential environmental fate.
Photocatalytic Activity: The potential for this compound to act as a photocatalyst, particularly in the degradation of organic pollutants. nih.gov
Integration into Self-Assembled Systems and Supramolecular Chemistry
The pyridine nitrogen atom in this compound provides a key coordination site for metal ions and a handle for forming hydrogen bonds, making it an excellent building block for self-assembled systems and supramolecular architectures. The ability to form well-defined nanostructures through non-covalent interactions is a rapidly growing field with applications in nanotechnology, drug delivery, and sensing.
The self-assembly of block copolymers containing vinylpyridine has been extensively studied. acs.orgnsrrc.org.twacs.org For example, polystyrene-block-poly(2-vinylpyridine) can self-assemble at a liquid/liquid interface to form a variety of morphologies, including nanodot arrays and parallel nanostrands, depending on the molecular structure and the presence of other chemical species like chloroauric acid. acs.org The formation of these structures is driven by the interplay of forces at the interface and the specific interactions of the polymer blocks. acs.org
Furthermore, the pyridyl group is a versatile ligand in coordination chemistry, capable of forming complexes with a wide range of transition metals. rsc.orgrsc.orgnih.govwikipedia.orgacs.org The resulting coordination polymers and supramolecular assemblies can exhibit diverse and interesting topologies, from one-dimensional chains to two-dimensional sheets and three-dimensional networks. rsc.orgrsc.org The specific architecture is often dictated by the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of other directing interactions like hydrogen bonding. rsc.orgrsc.org
Future research opportunities in this domain include:
Metal-Organic Frameworks (MOFs): The use of this compound as a ligand for the construction of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Supramolecular Polymers: The formation of supramolecular polymers through hydrogen bonding or metal-ligand coordination, leading to materials with dynamic and responsive properties.
Stimuli-Responsive Materials: The design of self-assembled systems that can change their structure and properties in response to external stimuli such as light, pH, or temperature.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and developing new synthetic methodologies. Advanced spectroscopic techniques offer powerful tools for in-situ, real-time monitoring of reactions involving this compound. spectroscopyonline.commt.comnih.govacs.orgyoutube.com
Various spectroscopic methods can provide detailed information about the progress of a reaction. acs.org Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are particularly useful for monitoring changes in functional groups and identifying transient intermediates. spectroscopyonline.comnih.govhoriba.comendress.com For instance, in-situ IR spectroscopy has been successfully used to monitor the stability of catalysts and the formation of products in continuous processes. acs.org Raman spectroscopy, with the aid of fiber optic probes, allows for non-invasive monitoring of reactions in various environments, including solid-state milling reactions. nih.govhoriba.com
Emerging techniques like two-dimensional infrared (2D-IR) spectroscopy and time-resolved infrared (TRIR) spectroscopy provide even deeper insights into molecular dynamics and reaction mechanisms on ultrafast timescales. numberanalytics.com Hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can significantly enhance the sensitivity of NMR spectroscopy, enabling real-time monitoring of reactions even at low concentrations. acs.org
Future research should focus on:
Developing hyphenated techniques: Combining the separation power of chromatography with the specificity of spectroscopic methods (e.g., LC-IR, GC-Raman) to analyze complex reaction mixtures. numberanalytics.com
Utilizing advanced probes: Employing specialized probes, such as immersion and non-contact optics, for in-situ monitoring under various reaction conditions, including high temperature and pressure. horiba.comendress.com
Applying novel spectroscopic methods: Leveraging techniques like molecular rotational resonance spectroscopy for highly selective and automated reaction monitoring. acs.org
Predictive Modeling for Novel Derivative Design
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired characteristics. malvernpanalytical.comnih.govresearchgate.net For this compound, predictive modeling can accelerate the discovery of novel derivatives with enhanced biological activity, improved material properties, or specific functionalities.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry. chemrevlett.comchemrevlett.comnih.govnih.govcncb.ac.cn These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. chemrevlett.com By analyzing a dataset of known pyridine derivatives, for example, a QSAR model can be developed to predict the activity of new, untested compounds. chemrevlett.comchemrevlett.comnih.gov This allows for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and experimental testing.
Generative deep learning models represent a more recent and powerful approach to de novo drug design. acs.orgaip.org These models can learn the underlying patterns in large chemical datasets and generate entirely new molecular structures that are predicted to have desirable properties. acs.orgaip.org This approach has the potential to explore vast regions of chemical space and identify novel scaffolds that might not be discovered through traditional methods. acs.org
Key areas for future research in predictive modeling include:
Development of robust QSAR models: Building and validating QSAR models specifically for derivatives of this compound to predict a range of properties, including biological activity, toxicity, and physicochemical characteristics. researchgate.netchemrevlett.com
Application of machine learning and AI: Utilizing advanced machine learning algorithms and artificial intelligence to develop more accurate and predictive models for de novo design. malvernpanalytical.comnih.govresearchgate.net
Integration with experimental data: Combining computational predictions with experimental feedback in an iterative cycle of design, synthesis, and testing to accelerate the optimization of lead compounds. nih.gov
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-[2-(3-Chlorophenyl)vinyl]pyridine derivatives?
The synthesis of this compound derivatives typically involves cross-coupling reactions, such as Heck coupling, to introduce the vinyl group between the pyridine and chlorophenyl moieties. Key steps include:
- Solvent selection : Dichloromethane is often used for its inertness and ability to dissolve aromatic intermediates .
- Base utilization : Sodium hydroxide or other mild bases facilitate deprotonation and intermediate stabilization .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for subsequent biological assays .
Reaction monitoring via thin-layer chromatography (TLC) is essential to confirm intermediate formation and reaction completion .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Optimization strategies focus on:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like polymerization of vinyl intermediates .
- Catalyst tuning : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as triphenylphosphine improve regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate coupling but require careful moisture control .
Statistical design of experiments (DoE) can systematically evaluate interactions between variables (e.g., temperature, catalyst loading) to maximize yield .
Basic: What analytical techniques validate the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and vinyl geometry (e.g., trans/cis ratios) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns from chlorine atoms .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related chlorophenyl-pyridine hybrids .
Advanced: How do structural modifications at the vinyl or pyridine positions influence biological activity?
- Chlorophenyl substitution : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility, impacting bioavailability .
- Vinyl linker flexibility : Rigid vinyl groups improve binding to planar enzyme active sites (e.g., reverse transcriptase inhibitors), as seen in pyridine derivatives .
Comparative studies using analogs with trifluoromethyl or methyl groups at the pyridine 4-position reveal distinct activity profiles in stress-related models .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound class?
Discrepancies often arise from:
- Purity variations : Impurities >2% can skew assay results; HPLC quantification is mandatory .
- Assay conditions : Differences in cell lines (e.g., murine vs. human) or solvent carriers (DMSO vs. saline) alter potency measurements .
- Target selectivity : Off-target effects (e.g., kinase inhibition) may explain divergent outcomes in stress vs. antiviral studies .
Meta-analyses integrating structural, purity, and assay metadata are recommended to reconcile findings .
Basic: What are critical considerations when designing in vitro assays for pharmacological evaluation?
- Solubility optimization : Use co-solvents like DMSO (<0.1% v/v) to prevent cytotoxicity .
- Dose-response curves : Include positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity .
- Metabolic stability : Pre-incubation with liver microsomes assesses susceptibility to cytochrome P450 degradation .
Advanced: What methodologies address conflicting crystallographic and spectroscopic data for structural elucidation?
- Multi-technique validation : Combine X-ray crystallography with NOESY NMR to resolve stereochemical disputes .
- DFT calculations : Computational modeling predicts energetically favorable conformations, aligning with experimental data .
- Crystallization conditions : Adjusting solvent polarity or temperature can yield alternative polymorphs, clarifying discrepancies .
Basic: How are stability and storage conditions determined for this compound?
- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>150°C for most derivatives) .
- Light sensitivity : Amber glass vials prevent photodegradation of the vinyl group .
- Long-term storage : -20°C under nitrogen atmosphere minimizes oxidation .
Advanced: What strategies improve the selectivity of this compound derivatives for target enzymes?
- Structure-activity relationship (SAR) studies : Systematic substitution at the pyridine 3-position enhances selectivity for kinases vs. phosphatases .
- Covalent docking simulations : Predict binding modes to avoid off-target interactions, as applied in HIV reverse transcriptase inhibitor design .
- Proteomic profiling : Affinity pull-down assays identify unintended protein targets in complex biological matrices .
Basic: What safety protocols are essential during synthesis and handling?
- Personal protective equipment (PPE) : Nitrile gloves and fume hoods mitigate exposure to chlorinated intermediates .
- Waste disposal : Halogenated byproducts require segregation and incineration to prevent environmental contamination .
- Acute toxicity management : Sodium thiosulfate neutralizes accidental chlorine releases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
